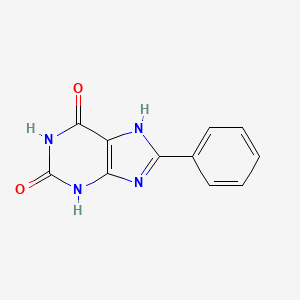

8-Phenylxanthine

Description

BenchChem offers high-quality 8-Phenylxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Phenylxanthine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-phenyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c16-10-7-9(14-11(17)15-10)13-8(12-7)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCCXSZCOGNLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485464 | |

| Record name | 8-Phenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-14-3 | |

| Record name | 8-Phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Phenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-PHENYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2BVG6C31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pharmacological profile of 8-phenylxanthine as an antagonist

The Pharmacological Profile of the 8-Phenylxanthine Scaffold: A Guide to Adenosine Receptor Antagonism

Executive Summary: The "Phenyl Switch"

The 8-phenylxanthine scaffold represents a pivotal structural evolution in purinergic pharmacology. While naturally occurring methylxanthines (e.g., theophylline, caffeine) are weak, non-selective adenosine receptor antagonists with significant phosphodiesterase (PDE) inhibitory activity, the introduction of a phenyl group at the C8 position creates a "pharmacological switch."

This structural modification achieves two critical outcomes:

-

Potency Amplification: It drastically increases affinity for adenosine receptors (particularly

and -

Selectivity Inversion: It significantly reduces or abolishes affinity for phosphodiesterases, transforming the molecule from a metabolic modulator into a dedicated receptor antagonist.

This guide details the pharmacological profile of the 8-phenylxanthine class, using 8-phenyltheophylline (8-PT) and 1,3-dipropyl-8-phenylxanthine (DPPX/DPCPX) as the primary functional prototypes.

Chemical & Structural Basis

The core pharmacophore consists of the xanthine (3,7-dihydro-1H-purine-2,6-dione) bicyclic system. The pharmacological activity is dictated by substituents at

Structure-Activity Relationship (SAR)

| Position | Modification | Pharmacological Impact |

| C8 | Phenyl Ring | The Critical Determinant. Increases adenosine receptor affinity by >10-fold vs. theophylline. Abolishes PDE inhibition.[1][2] |

| N1 / N3 | Methyl (8-PT) | Maintains non-selective antagonism ( |

| N1 / N3 | Propyl (DPPX) | Increases |

| Para-substituents | -OH, -NH2, -SO3H | Modulates solubility and affinity. Sulfonic acid derivatives (e.g., 8-p-sulfophenyltheophylline) become polar and cannot cross the blood-brain barrier (BBB). |

Pharmacodynamics: Receptor Profile

8-Phenylxanthines function as competitive orthosteric antagonists . They bind to the same pocket as the endogenous ligand (adenosine) but do not induce the conformational change required for G-protein coupling.

Target Affinity & Selectivity

The following table contrasts the "parent" methylxanthine with 8-phenyl derivatives. Note the dramatic shift in

| Compound | Selectivity ( | PDE Inhibition | ||

| Theophylline | ~15,000 nM | ~15,000 nM | Non-selective | High |

| 8-Phenyltheophylline (8-PT) | ~100 - 500 nM | ~500 - 1000 nM | Moderate ( | Negligible |

| DPCPX (8-Cyclopentyl) | 0.5 - 5.0 nM | > 500 nM | High ( | Negligible |

Mechanistic Insight: The 8-phenyl group occupies a hydrophobic sub-pocket in the receptor that is not utilized by adenosine itself. This "anchor" stabilizes the inactive state of the receptor.

Signaling Pathway Blockade

The diagram below illustrates the divergent signaling pathways of

Figure 1: Mechanism of Action. 8-Phenylxanthine competitively blocks both Gi-mediated inhibition and Gs-mediated stimulation of Adenylyl Cyclase.

Experimental Characterization: Protocols

To validate the pharmacological profile of an 8-phenylxanthine derivative, Radioligand Binding Assays are the gold standard. They directly measure affinity (

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the

Materials:

-

Receptor Source: Rat brain cortical membranes (rich in

receptors).[3] -

Radioligand:

-DPCPX (0.5 nM final conc) or -

Non-Specific Binder: 10

R-PIA or 1 mM Theophylline. -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

Figure 2: Radioligand Binding Workflow. This protocol isolates specific binding to calculate affinity constants.

Critical Technical Steps:

-

Solubilization: 8-Phenylxanthines are hydrophobic . Dissolve the stock in 100% DMSO (10 mM). Ensure the final assay concentration of DMSO is <1% to avoid receptor denaturation.

-

Equilibrium: Incubation must proceed until equilibrium is reached (typically 60-90 mins at 25°C). Premature filtration yields inaccurate

values. -

Data Analysis: Use the Cheng-Prusoff Equation to convert the measured

to the absolute affinity constant

Applications & Limitations

Research Applications

-

In Vivo Antagonism: 8-Phenyltheophylline is widely used to block the physiological effects of adenosine (e.g., hypotension, bradycardia) in animal models due to its ability to cross the blood-brain barrier (unlike its sulfonated derivatives).

-

Crystallography: 8-phenylxanthine derivatives are often used as co-crystallization ligands to stabilize adenosine receptors in their inactive conformations for X-ray structure determination.

Physicochemical Limitations

-

Solubility: The primary liability of the 8-phenylxanthine scaffold is extremely poor aqueous solubility.[4]

-

Mitigation: Use of polar substituents (e.g., 8-(p-sulfophenyl)theophylline) improves solubility but prevents CNS entry.

-

-

Metabolism: 8-Phenyltheophylline is a potent inhibitor of CYP1A2 , which can lead to significant drug-drug interactions in in vivo studies.[1][2]

References

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry.

-

Bruns, R. F., et al. (1983). "Adenosine receptor binding: structure-activity analysis of 8-phenylxanthines." Proceedings of the National Academy of Sciences.

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

-

Sigma-Aldrich. (2024). "Product Specification: 8-Phenyltheophylline (CAS 961-45-5)."[5]

-

Gifford Bioscience. (2024). "Radioligand Binding Assay Protocols."

Sources

- 1. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]

- 2. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]

- 3. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-PHENYLTHEOPHYLLINE | 961-45-5 [chemicalbook.com]

Technical Guide: Structure-Activity Relationship of 8-Phenylxanthine Derivatives

This technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological characterization of 8-phenylxanthine derivatives , a critical class of adenosine receptor (AR) antagonists.

Executive Summary

The xanthine scaffold serves as the foundational pharmacophore for adenosine receptor antagonists. While naturally occurring xanthines (caffeine, theophylline) exhibit non-selective, micromolar affinity, the introduction of a phenyl group at the C8 position dramatically enhances affinity (nanomolar range) and provides a versatile template for subtype selectivity (A1, A2A, A2B, A3). This guide analyzes the molecular determinants of this affinity, detailing the synthetic pathways and validation protocols required for developing next-generation antagonists.

The Xanthine Scaffold & Numbering System

Understanding the SAR requires precise numbering of the purine-2,6-dione core. The biological activity is governed by steric and electronic modifications at three key zones: N1/N3 (solubility & subtype bias), N7 (selectivity), and C8 (affinity anchor).

DOT Diagram 1: Xanthine Scaffold & SAR Zones

Figure 1: The xanthine pharmacophore.[1][2] The C8-phenyl attachment is the primary driver for high-affinity binding, while N1/N3 substituents fine-tune subtype selectivity.

Structure-Activity Relationship (SAR) Analysis

The C8-Phenyl Anchor (Affinity Driver)

The substitution of the C8-hydrogen (as in theophylline) with a phenyl ring creates 8-phenyltheophylline (8-PT) . This single modification increases affinity for A1 and A2A receptors by >100-fold.

-

Mechanism: The phenyl ring engages in

- -

Substitutions on the Phenyl Ring:

-

Para (4-position): Highly tolerant to bulk. Ideal for attaching solubilizing groups (e.g., carboxylic acids, sulfonamides) without abolishing binding.

-

Ortho/Meta: Steric clashes often reduce affinity, though specific electronic withdrawals can enhance A2B selectivity.

-

N1 and N3 Alkyl Chains (Selectivity Tuning)

The length of alkyl chains at N1 and N3 dictates the fit within the hydrophobic sub-pockets.

| Substituent Pattern | Compound Example | Selectivity Profile | Kd / Ki (Approx) |

| 1,3-Dimethyl | 8-Phenyltheophylline (8-PT) | Non-selective (A1/A2A) | ~10–50 nM |

| 1,3-Dipropyl | DPPX / XAC | A1 Selective | ~1 nM (A1) |

| 1-Propyl-3-Methyl | Analogues of PSB-603 | A2B Selective | ~10 nM (A2B) |

| 1-Propargyl | 8-Styryl analogs (related) | A2A Selective | <10 nM (A2A) |

Water Solubility vs. Affinity

A major limitation of 8-phenylxanthines is poor aqueous solubility.

-

Solution: Introduction of polar groups at the para-position of the phenyl ring (e.g., XAC : Xanthine Amine Congener).

-

Trade-off: While sulfophenyl or carboxyphenyl groups improve solubility, they must be positioned to extend out of the binding pocket into the solvent interface to avoid disrupting the hydrophobic core interaction.

Chemical Synthesis Protocols

Two primary pathways exist: the classical Traube Synthesis (step-wise ring closure) and the modern Suzuki Coupling (convergent late-stage functionalization).

DOT Diagram 2: Synthetic Pathways

Figure 2: Comparison of synthetic routes. Method A is preferred for building the core scaffold; Method B is superior for diversifying the 8-phenyl ring.

Protocol 1: General Synthesis of 8-Phenyl-1,3-dipropylxanthine (Traube Method)

Objective: Synthesize a high-affinity A1 antagonist core.

-

Nitrosation: Dissolve 1,3-dipropyl-6-aminouracil (10 mmol) in acetic acid. Add aqueous NaNO₂ dropwise at 0°C. Stir for 1h. Filter the purple precipitate (5-nitroso intermediate).

-

Reduction: Suspend the nitroso compound in NH₄OH. Add Na₂S₂O₄ (sodium dithionite) until the color shifts from purple to tan/white. Filter to obtain 1,3-dipropyl-5,6-diaminouracil.

-

Condensation: Reflux the diamine (5 mmol) with benzaldehyde (5.5 mmol) in ethanol for 4h to form the Schiff base (anil).

-

Cyclization: Treat the crude anil with diethyl azodicarboxylate (DEAD) or FeCl₃ in ethanol/water. Reflux for 2-4h.

-

Purification: Cool, filter precipitate, and recrystallize from DMF/Ethanol.

Pharmacological Characterization[2][3][4][5][6][7]

Protocol 2: Radioligand Binding Assay (A1 Receptor)

Objective: Determine the affinity (

Materials:

-

Source: Rat cerebral cortex membranes (rich in A1 receptors).

-

Radioligand: [³H]DPCPX (0.2–0.5 nM).

-

Non-specific control: 10 µM R-PIA or CPA.

Workflow:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000g for 15 min. Resuspend pellet.

-

Incubation: In triplicate tubes, add:

-

50 µL Membrane suspension (10–20 µg protein).

-

50 µL [³H]DPCPX.

-

50 µL Test compound (10⁻¹⁰ to 10⁻⁵ M) or Buffer (Total Binding) or Non-specific control.

-

-

Equilibrium: Incubate at 25°C for 90 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry.

-

Jacobson, K. A., et al. (1985). "Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors."[3][4] Journal of Medicinal Chemistry.

-

Müller, C. E., et al. (1993). "7-Deaza-2-phenyladenines: structure-activity relationships of a new class of adenosine A1 receptor antagonists." Journal of Medicinal Chemistry.

-

Bruns, R. F., et al. (1983). "Binding of the A1-selective adenosine antagonist 8-cyclopentyl-1,3-dipropylxanthine to rat brain membranes." Proceedings of the National Academy of Sciences.

-

Baraldi, P. G., et al. (2008). "Medicinal Chemistry of A2B Adenosine Receptor Antagonists." Medicinal Research Reviews.

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

binding affinity of 8-phenylxanthine for A1 vs A2 receptors

Binding Affinity of 8-Phenylxanthine for A vs A Receptors

Technical Guide for Drug Discovery & Pharmacology

Executive Summary: The 8-Phenyl Shift

8-Phenylxanthine (8-PX) represents a pivotal scaffold in the medicinal chemistry of purinergic signaling. While naturally occurring xanthines (caffeine, theophylline) are weak, non-selective adenosine receptor antagonists, the introduction of a phenyl group at the C8 position dramatically enhances affinity—often by >100-fold—and introduces variable degrees of subtype selectivity.

In drug development, "8-phenylxanthine" typically refers to the 8-phenyltheophylline (8-PT) derivative or its 1,3-dipropyl congeners (e.g., NPC 205), as the unsubstituted 1,3-H core is limited by poor aqueous solubility. 8-PT is widely utilized as a non-selective adenosine antagonist tool compound, though it exhibits a distinct affinity bias toward the A

Pharmacological Profile: A vs. A Affinity

The binding affinity of 8-phenylxanthines is characterized by a competitive antagonism profile. The data below synthesizes

Table 1: Comparative Binding Affinities ( in nM)

Data represents consensus values from rat brain (A

| Compound | Structure (N1, N3, C8) | A | A | Selectivity Ratio (A | Classification |

| Theophylline | 1,3-Me, 8-H | 14,000 nM | 15,000 nM | ~1.1 | Non-selective (Weak) |

| 8-Phenyltheophylline (8-PT) | 1,3-Me, 8-Phenyl | 40 - 100 nM | 3,000 - 7,000 nM | ~70 - 100 | Modest A |

| DPX (1,3-Diethyl-8-phenylxanthine) | 1,3-Et, 8-Phenyl | 44 nM | >1,000 nM | >20 | A |

| XAC (Xanthine Amine Congener) | 1,3-Pr, 8-(subst-Phenyl) | 1.2 nM | 30 - 80 nM | ~25 - 60 | High Potency (Mixed) |

Key Insight: The addition of the C8-phenyl ring creates a steric and hydrophobic anchor that fits deeply into the exosite of the adenosine receptor. While it increases affinity for both subtypes compared to theophylline, the A

Structural Determinants (SAR)

The binding differential is driven by specific residues in the receptor binding pocket:

-

A

Selectivity Driver: The C8-phenyl group interacts via -

N1/N3 Substitutions:

-

Methyl (Theophylline series): Retains moderate non-selectivity.

-

Propyl (1,3-dipropyl series): Significantly enhances A

affinity (low nanomolar) and is the basis for highly selective tools like DPCPX.

-

-

Solubility vs. Affinity: Unsubstituted 8-phenylxanthine is highly insoluble.[2] Sulfonation (8-p-sulfophenyl) increases solubility but obliterates blood-brain barrier (BBB) permeability and reduces affinity, creating peripherally restricted antagonists.

Signaling Pathways: A vs. A

Understanding the downstream effects of 8-phenylxanthine antagonism requires visualizing the opposing signaling cascades of the target receptors.

Caption: 8-Phenylxanthine acts as a competitive antagonist, blocking both the Gi-coupled A

Experimental Protocol: Radioligand Binding Assay

To determine the

Phase 1: Membrane Preparation

-

Source: Rat cerebral cortex (A

rich) or Striatum (A -

Lysis: Homogenize tissue in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

-

Wash: Centrifuge at 48,000

for 10 min. Resuspend pellet in buffer. Repeat wash 2x to remove endogenous adenosine (critical step). -

Deaminase Treatment: Incubate final pellet with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to degrade residual endogenous ligand.

Phase 2: Binding Assay Workflow

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

(promotes agonist binding, optional for antagonists but standardizes state). -

Radioligands:

-

A

: 1.0 nM [ -

A

: 5.0 nM [

-

| Step | Action | Rationale |

| 1. Plate Setup | Add 50 µL 8-Phenylxanthine (10 | Establishes displacement curve. |

| 2. Radioligand | Add 50 µL Radioligand (at | Ensures competition at ~50% occupancy. |

| 3. Initiation | Add 100 µL Membrane Suspension (20-50 µg protein). | Starts equilibrium reaction. |

| 4. Incubation | Incubate 60 min at 25°C. | Allows equilibrium (8-PT has fast kinetics). |

| 5. Termination | Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI). | PEI reduces hydrophobic non-specific binding. |

| 6. Wash | Wash 3x with 3 mL ice-cold buffer. | Removes unbound radioligand.[3] |

Phase 3: Data Analysis

Calculate

-

Validation Check: Hill slope should be near -1.0 (indicating competitive binding at a single site).

References

-

Bruns, R. F., et al. (1980). "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." Proceedings of the National Academy of Sciences, 77(9), 5547–5551. Link

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow." Biochemical Pharmacology, 34(11), 1923-1933. Link

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. Link

-

Fredholm, B. B., et al. (2001).[4] "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 53(4), 527-552. Link

-

Gifford Bioscience. "Radioligand Binding Assay Protocol." Technical Data Sheet. Link

Technical Guide: 8-Phenylxanthine – Chemical Profile and Therapeutic Potential

Executive Summary

8-Phenylxanthine (8-PX) represents a foundational scaffold in the development of high-affinity adenosine receptor antagonists. As the parent compound for widely utilized derivatives such as 8-phenyltheophylline (8-PT) and 1,3-dipropyl-8-phenylxanthine (DPX), 8-PX exhibits potent, non-selective antagonism at adenosine

Part 1: Physicochemical Profile

8-Phenylxanthine is a purine derivative characterized by a xanthine core substituted with a phenyl group at the C8 position.[2] This modification significantly enhances affinity for adenosine receptors compared to naturally occurring xanthines like theophylline, primarily through hydrophobic interactions with the receptor binding pocket.

Key Properties Table

| Property | Data | Notes |

| IUPAC Name | 8-phenyl-3,7-dihydropurine-2,6-dione | |

| Chemical Formula | Distinct from 8-phenyltheophylline ( | |

| Molecular Weight | 228.21 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | >300°C | Often reported >360°C; decomposes before melting |

| Solubility (Water) | Very Low (< 10 | Neutral pH; practically insoluble |

| Solubility (Organic) | Soluble in DMSO, DMF | Recommended for stock solutions |

| Solubility (Alkaline) | Soluble in 1N NaOH | Forms water-soluble sodium salt due to acidic N-H protons |

| pKa | Acidic character | N-H protons at N1/N3/N7 render it soluble in base |

Structural Analysis

The 8-phenyl moiety serves as a critical "anchor," projecting into a hydrophobic region of the adenosine receptor (often termed the "phenyl pocket"). This interaction provides a

Part 2: Synthesis and Characterization[7]

The synthesis of 8-phenylxanthine typically follows a modified Traube synthesis or a direct oxidative cyclization route. The most robust protocol involves the condensation of 5,6-diaminouracil with benzaldehyde, followed by ring closure.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway for 8-phenylxanthine via oxidative cyclization of a Schiff base intermediate.

Detailed Protocol

1. Formation of the Imine Intermediate:

-

Reagents: 5,6-diaminouracil sulfate, Benzaldehyde, Methanol, Acetic Acid.

-

Procedure: Suspend 5,6-diaminouracil in methanol containing catalytic acetic acid. Add a slight excess (1.1 eq) of benzaldehyde. Reflux for 2–4 hours.

-

Observation: The reaction mixture typically changes color (yellow/orange), and the Schiff base intermediate may precipitate upon cooling.

-

Validation: TLC should show consumption of the diaminouracil starting material.

2. Oxidative Cyclization:

-

Reagents: Thionyl chloride (

) or Iodine ( -

Procedure: Treat the isolated imine intermediate with the oxidizing agent at reflux temperatures. This step dehydrogenates the intermediate to form the aromatic imidazole ring, completing the xanthine core.

-

Purification: The crude product is often precipitated by adding water or adjusting pH. Recrystallization from DMF or reprecipitation from alkaline solution (dissolve in NaOH, precipitate with HCl) yields pure 8-PX.

Part 3: Biological Mechanism & Pharmacology[10][11]

8-Phenylxanthine acts as a competitive, non-selective antagonist at cell surface adenosine receptors (ARs). It blocks the binding of endogenous adenosine, thereby preventing the activation of downstream G-protein signaling cascades.

Mechanism of Action (Graphviz)

Figure 2: Antagonism of Adenosine A1 (Gi-coupled) and A2A (Gs-coupled) receptors by 8-phenylxanthine.

Pharmacological Insights[10][11]

-

Selectivity: 8-PX is considered non-selective, showing nanomolar affinity for both

and -

Potency: While potent (

values often < 1 -

Therapeutic Relevance: Its primary value is as a chemical probe and scaffold. Derivatives are investigated for:

-

Renal Protection: Antagonizing

receptors to induce diuresis without potassium loss. -

CNS Disorders: Modulating neurotransmitter release (via

blockade) or psychomotor activity (via

-

Part 4: Experimental Protocols

Stock Solution Preparation

Due to its poor water solubility, correct handling is critical for assay reproducibility.

-

DMSO Stock (Preferred for In Vitro):

-

Dissolve 8-PX in 100% DMSO to a concentration of 10–50 mM.

-

Sonicate if necessary.

-

Store at -20°C.

-

Note: Ensure the final DMSO concentration in the cell assay is < 0.1% to avoid solvent toxicity.

-

-

Alkaline Stock (For Aqueous Applications):

-

Dissolve 8-PX in 0.1 N or 1 N NaOH.

-

The compound will form a sodium salt and dissolve readily.

-

Dilute rapidly into the assay buffer.

-

Warning: Check pH compatibility with your biological system; the buffer capacity must be sufficient to neutralize the added base.

-

Storage and Stability[5]

-

Solid State: Stable for years at room temperature if protected from moisture.

-

Solutions: DMSO stocks are stable for months at -20°C. Aqueous alkaline solutions should be prepared fresh to prevent precipitation or degradation.

References

-

PubChem. (2025). 8-Phenylxanthine Compound Summary (CID 12295530). National Library of Medicine. [Link]

-

Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077–2080. [Link]

-

Daly, J. W., et al. (1985).[3] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology, 35(15), 2467-2481.

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199. [Link]

Sources

- 1. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | 149981-25-9 | Benchchem [benchchem.com]

- 3. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 8-Phenylxanthine in Renal Physiology: A Technical Guide

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 8-phenylxanthine and its functional derivatives in renal physiology.

Executive Summary

8-phenylxanthine (8-PX) represents a foundational scaffold in the development of adenosine receptor antagonists. In renal physiology, 8-PX and its optimized derivatives—most notably 8-phenyltheophylline (8-PT) and 1,3-dipropyl-8-phenylxanthine —are critical molecular probes used to delineate the regulatory role of adenosine in tubuloglomerular feedback (TGF), renal hemodynamics, and renin release.

While endogenous adenosine acts as a metabolic "brake" on the kidney (reducing GFR and oxygen consumption during stress), 8-phenylxanthine derivatives function as competitive antagonists, reversing these effects. This guide provides the mechanistic grounding, physicochemical handling strategies, and validated protocols required to utilize 8-PX compounds effectively in in vivo and ex vivo renal models.

Molecular Pharmacology & Selectivity

To use 8-phenylxanthine effectively, one must distinguish between the core scaffold and its functional derivatives. The unsubstituted parent compound (8-phenylxanthine) suffers from poor solubility and moderate potency. Consequently, methylated or propylated derivatives are the standard for physiological interrogation.

Structure-Activity Relationship (SAR)

The addition of a phenyl group at the C8 position of the xanthine ring significantly increases affinity for adenosine receptors compared to natural methylxanthines (e.g., theophylline).

| Compound | Chemical Name | Receptor Selectivity | Primary Renal Application | ||

| 8-PX | 8-phenylxanthine | Non-selective | ~100 nM | ~500 nM | Scaffold / Metabolite studies |

| 8-PT | 8-phenyl-1,3-dimethylxanthine | Non-selective / Slight A1 | 86 nM | >1 | Standard Tool: Blocks net adenosine effects (TGF + Renin). |

| DPCPX | 1,3-dipropyl-8-cyclopentylxanthine | Highly A1 Selective | 0.47 nM | >200 nM | Isolating A1-mediated vasoconstriction. |

Technical Note: In renal ischemia-reperfusion models, 8-PT is often preferred over highly selective A1 antagonists when the goal is to block the total renal vascular response to adenosine, which involves a complex interplay of A1 (constriction) and A2 (dilation).

Physiological Mechanisms in the Kidney[1][2]

Adenosine regulates the kidney primarily through A1 and A2 receptors. 8-PX derivatives exert their biological activity by competitively blocking these pathways.

The Adenosine-Renal Axis

-

Tubuloglomerular Feedback (TGF): High NaCl delivery to the macula densa triggers ATP release, which degrades to adenosine. Adenosine binds A1 receptors on the afferent arteriole, causing vasoconstriction and reducing GFR.

-

8-PX Effect: Blunts TGF, preventing GFR reduction despite high distal salt load.

-

-

Renin Release: Adenosine inhibits renin release via A1 receptors on Juxtaglomerular (JG) cells (calcium-dependent pathway).

-

8-PX Effect:Disinhibition. Administration of 8-PX typically causes a sharp increase in plasma renin activity (PRA).

-

-

Hemodynamics:

-

A1 (Afferent): Vasoconstriction.

-

A2 (Efferent/Medulla): Vasodilation.

-

8-PX Effect: The net hemodynamic effect depends on the basal adenosine tone. In hypoxic/ischemic kidneys (high adenosine), 8-PX restores RBF.

-

Mechanistic Pathway Diagram

The following diagram illustrates the signaling blockade mediated by 8-phenylxanthine derivatives.

Caption: Mechanism of Action. 8-PX derivatives competitively antagonize A1 receptors, preventing adenosine-mediated vasoconstriction and renin inhibition.

Experimental Protocols

The primary challenge with 8-phenylxanthines is solubility . Improper preparation leads to micro-precipitation in the renal vasculature, confounding hemodynamic data.

Preparation of 8-Phenyltheophylline (8-PT) for In Vivo Use

Objective: Prepare a stable 2 mg/mL solution for intravenous (IV) infusion in rats.

Reagents:

-

8-Phenyltheophylline (Sigma/Tocris, CAS 961-45-5)

-

1.0 M NaOH (Sodium Hydroxide)

-

0.9% Saline (Isotonic NaCl)

-

pH meter

Protocol:

-

Weighing: Weigh 10 mg of 8-PT powder.

-

Initial Dissolution: Add 0.5 mL of 1.0 M NaOH. Vortex vigorously until the solution is clear and yellow. Xanthines are acidic and require high pH to deprotonate for solubility.

-

Dilution: Slowly add 4.5 mL of 0.9% Saline while vortexing.

-

pH Adjustment (Critical): The solution will be highly alkaline (~pH 12). Carefully back-titrate with dilute HCl to pH ~8.5–9.0.

-

Warning: If pH drops below 8.0, 8-PT will precipitate immediately. Do not attempt to reach physiological pH (7.4) in the stock syringe; the blood buffering capacity will handle the injection if infused slowly.

-

-

Filtration: Pass through a 0.22

m filter to remove any micro-crystals.

In Vivo Renal Clearance Protocol (Rat)

Objective: Measure the effect of 8-PT on GFR and Renin during Adenosine Challenge.

-

Surgical Prep: Anesthetize Sprague-Dawley rat (thiobutabarbital 100 mg/kg IP). Cannulate trachea, jugular vein (infusions), femoral artery (BP monitoring), and bladder (urine collection).

-

Equilibration: Infuse FITC-Inulin (or 3H-Inulin) for GFR measurement. Allow 60 min stabilization.

-

Baseline Period (30 min): Collect urine and mid-point blood sample.

-

Adenosine Challenge (Optional): Infuse Adenosine (intra-renal or IV) to induce vasoconstriction.

-

8-PT Administration:

-

Bolus: 5 mg/kg IV slow push (over 2 mins).

-

Maintenance: 5 mg/kg/hr infusion (optional for long studies).

-

-

Experimental Period (30 min): Collect urine and blood.

-

Readouts:

-

GFR:

-

Renin: Plasma Renin Activity (PRA) via RIA or ELISA.

-

Sodium: Flame photometry or ISE.

-

Data Interpretation & Troubleshooting

Expected Results

When 8-PX/8-PT is administered successfully, the following physiological shifts confirm biological activity:

| Parameter | Expected Change (Basal) | Expected Change (High Adenosine/Ischemia) | Mechanistic Cause |

| GFR | No Change / Slight | Marked | Reversal of A1-mediated afferent constriction. |

| RBF | No Change / Slight | Marked | Vasodilation of renal vasculature. |

| Renin (PRA) | Significant | Significant | Removal of tonic A1 inhibition on JG cells. |

| Na+ Excretion | Inhibition of NHE3 transport in proximal tubule (A1 blockade). |

Troubleshooting Common Issues

Issue: "No hemodynamic effect observed."

-

Cause 1: Basal adenosine levels in healthy, hydrated animals are low. The antagonist has nothing to antagonize.

-

Solution: Use a stress model (salt depletion, ischemia, or exogenous adenosine infusion) to raise adenosine tone.

-

Cause 2: Precipitation.

-

Solution: Check the infusion line. If the solution turned cloudy upon contact with blood/saline, the drug did not reach the kidney. Use the high-pH preparation method.

Issue: "Transient hypotension upon injection."

-

Cause: 8-PX derivatives are non-specific PDE inhibitors at very high doses (though 8-PT is cleaner than theophylline) and can antagonize cardiac A1 receptors (tachycardia).

-

Solution: Slow the bolus injection rate.

References

-

Selectivity of 8-Phenylxanthine Deriv

-

Renal Hemodynamics & 8-PT

- Title: Methylxanthines and the Kidney.

- Source: Schnermann J. Handb Exp Pharmacol.

-

URL:[Link]

-

Renin Release Mechanism

- Title: Methylxanthines augment the renin response to suprarenal-aortic constriction.

- Source: Spielman WS, et al. Am J Physiol.

-

URL:[Link]

-

Structure-Activity Rel

-

Preparation & Solubility D

- Title: 1,3-Dimethyl-8-phenylxanthine (8-Phenyltheophylline)

-

Source: Sigma-Aldrich.

Sources

- 1. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Effects of 8-Phenylxanthine on Cyclic AMP Accumulation

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effects of 8-phenylxanthine on cyclic AMP (cAMP) accumulation. It delves into the underlying molecular mechanisms, provides detailed experimental protocols for robustly measuring these effects, and offers insights into data interpretation.

Introduction: 8-Phenylxanthine as a Modulator of Cellular Signaling

8-Phenylxanthine is a xanthine derivative that serves as a valuable pharmacological tool for investigating cellular signaling pathways, primarily through its action as an antagonist of adenosine receptors.[1][2] Understanding its influence on the intracellular second messenger, cyclic adenosine monophosphate (cAMP), is crucial for elucidating the physiological and pathophysiological roles of adenosine signaling. This guide will explore the intricate relationship between 8-phenylxanthine, adenosine receptors, and the subsequent modulation of cAMP levels.

The Molecular Dance: Adenosine Receptors and cAMP Regulation

Adenosine is a ubiquitous nucleoside that fine-tunes a vast array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] These receptors are integral to regulating the synthesis of intracellular cAMP. The effects of 8-phenylxanthine on cAMP accumulation are a direct consequence of its interaction with these receptors.

The adenosine receptor family is divided into two main signaling pathways based on their coupling to heterotrimeric G proteins:

-

A1 and A3 Receptors (Gαi/o-coupled): Activation of these receptors by adenosine leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[4] This results in a decrease in intracellular cAMP levels.

-

A2A and A2B Receptors (Gαs-coupled): Conversely, adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP accumulation.[4]

8-Phenylxanthine, by blocking the binding of endogenous adenosine to these receptors, reverses these effects. For instance, in a system where A1 receptors are predominantly active, 8-phenylxanthine will prevent the adenosine-induced decrease in cAMP, thereby leading to a relative increase in cAMP levels. Conversely, in a system dominated by A2A receptor activity, 8-phenylxanthine will block the adenosine-stimulated increase in cAMP.

The following diagram illustrates the opposing regulatory effects of adenosine receptor subtypes on cAMP production.

Binding Affinity and Selectivity of 8-Phenylxanthine

| Compound | Receptor Subtype | Reported Ki (nM) |

| 1,3-diethyl-8-phenylxanthine | Rat A1 | 44[1] |

| 1,3-dipropyl-8-phenylxanthine derivatives | Human A2B | 37[7] |

Table 1: Reported Binding Affinities of 8-Phenylxanthine Derivatives

It is also important to consider that at higher concentrations, some xanthine derivatives can act as phosphodiesterase (PDE) inhibitors.[8] PDEs are enzymes that degrade cAMP, so their inhibition would lead to an increase in cAMP levels, independent of adenosine receptor antagonism. This potential off-target effect should be considered when designing experiments and interpreting results.

Experimental Protocols for Measuring cAMP Accumulation

To accurately quantify the effects of 8-phenylxanthine on cAMP accumulation, robust and validated experimental protocols are essential. Below are detailed methodologies for two widely used techniques: a competitive enzyme-linked immunosorbent assay (ELISA) and a homogeneous time-resolved fluorescence (HTRF) assay.

Key Reagents and Considerations

-

Forskolin: A direct activator of adenylyl cyclase, often used to elevate basal cAMP levels, which is particularly useful when studying the inhibitory effects of Gαi-coupled receptors.[8]

-

IBMX (3-isobutyl-1-methylxanthine): A non-selective phosphodiesterase inhibitor that prevents the degradation of cAMP, thus amplifying the signal.[8] Note that IBMX is also a non-selective adenosine receptor antagonist, which should be taken into account during experimental design.[8]

Experimental Workflow Overview

The general workflow for assessing the impact of 8-phenylxanthine on cAMP levels is as follows:

Protocol 1: Competitive ELISA for cAMP Quantification

This protocol is based on the principle of a competitive immunoassay where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.[9][10]

Materials:

-

Cells expressing the adenosine receptor of interest

-

Cell culture medium and supplements

-

Multi-well plates (e.g., 96-well)

-

8-phenylxanthine

-

Forskolin (if studying Gi-coupled receptors)

-

IBMX

-

Commercially available cAMP ELISA kit (e.g., from Abcam, Cell Biolabs, Aviscera Bioscience)[9][10][11]

-

Plate reader capable of measuring absorbance at the appropriate wavelength (typically 405-450 nm)[11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells at an optimized density in a 96-well plate and culture overnight to allow for attachment.

-

Reagent Preparation: Prepare stock solutions of 8-phenylxanthine, forskolin, and IBMX in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the cAMP standard provided in the ELISA kit to generate a standard curve.[9]

-

Pre-incubation: Remove the culture medium and replace it with serum-free medium containing a PDE inhibitor like IBMX (e.g., 0.5 mM). Incubate for 15-30 minutes at 37°C.[12]

-

Compound Treatment:

-

For Gs-coupled receptors (A2A, A2B): Add varying concentrations of 8-phenylxanthine to the wells. Include a vehicle control and a positive control (e.g., an A2A/A2B agonist).

-

For Gi-coupled receptors (A1, A3): Add varying concentrations of 8-phenylxanthine along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate basal cAMP production.[13] Include controls with forskolin alone and forskolin plus an A1/A3 agonist.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions (e.g., using a provided lysis buffer).[11]

-

ELISA Procedure:

-

Add the cell lysates and cAMP standards to the antibody-coated wells of the ELISA plate.

-

Add the enzyme-labeled cAMP conjugate.

-

Add the anti-cAMP antibody.

-

Incubate as per the kit's instructions (typically 1-2 hours at room temperature).[9][11]

-

Wash the plate multiple times to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition: Read the absorbance of each well using a microplate reader.[11]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

HTRF assays are competitive immunoassays that utilize fluorescence resonance energy transfer (FRET) between a donor (europium cryptate-labeled anti-cAMP antibody) and an acceptor (d2-labeled cAMP). The signal is inversely proportional to the cAMP concentration in the sample.[14][15]

Materials:

-

Same as for the ELISA protocol

-

Commercially available HTRF cAMP assay kit (e.g., from Revvity/PerkinElmer, Cisbio)[16][17]

-

HTRF-compatible microplate reader

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-5 of the ELISA protocol, typically in a 384-well plate format.[15]

-

Reagent Preparation: Prepare the HTRF reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) according to the kit's instructions.[14]

-

Lysis and Detection (One-Step): Add the mixture of lysis buffer and HTRF reagents directly to the wells containing the treated cells.[13]

-

Incubation: Incubate the plate at room temperature for 1 hour.[13]

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[14]

| Feature | Competitive ELISA | HTRF Assay |

| Principle | Competitive binding, colorimetric detection | Competitive binding, time-resolved FRET |

| Throughput | Moderate | High |

| Wash Steps | Yes | No (homogeneous) |

| Sensitivity | High | Very High |

| Instrumentation | Standard plate reader | HTRF-compatible plate reader |

Table 2: Comparison of cAMP Assay Methodologies

Data Analysis and Interpretation

1. Standard Curve Generation:

For both ELISA and HTRF assays, a standard curve must be generated by plotting the signal (absorbance for ELISA, fluorescence ratio for HTRF) against the known concentrations of the cAMP standards. A four-parameter logistic (4PL) curve fit is typically used to model the sigmoidal relationship.[18][19][20]

2. Calculation of cAMP Concentration:

The concentration of cAMP in the experimental samples is determined by interpolating their signal values onto the standard curve. Remember to account for any dilution factors used during sample preparation.[18]

3. Interpreting the Effects of 8-Phenylxanthine:

-

Antagonism of Gs-coupled receptors (A2A/A2B): In the presence of an A2A/A2B agonist, 8-phenylxanthine should cause a dose-dependent decrease in cAMP accumulation. This is because it competes with the agonist for receptor binding, thus reducing the activation of adenylyl cyclase.

-

Antagonism of Gi-coupled receptors (A1/A3): In the presence of an A1/A3 agonist and forskolin, 8-phenylxanthine will cause a dose-dependent increase in cAMP levels (or a reversal of the agonist-induced inhibition). By blocking the inhibitory signal from the A1/A3 receptor, 8-phenylxanthine allows for a greater forskolin-stimulated cAMP production.[13]

4. Schild Analysis:

To determine the affinity (pA2 value) of 8-phenylxanthine as a competitive antagonist, a Schild analysis can be performed. This involves generating agonist dose-response curves in the presence of increasing concentrations of 8-phenylxanthine.[4]

Conclusion

8-Phenylxanthine is a powerful tool for dissecting the role of adenosine signaling in cellular processes. By understanding its mechanism of action as an adenosine receptor antagonist and employing robust methodologies for measuring cAMP accumulation, researchers can gain valuable insights into the complex regulation of this critical second messenger. The protocols and data interpretation guidelines provided in this technical guide offer a solid foundation for designing and executing well-controlled experiments to investigate the effects of 8-phenylxanthine on cAMP signaling.

References

-

Biocompare. (n.d.). cAMP Assay Kits. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... [Image]. Retrieved from [Link]

-

Cisbio. (2007, May). HTRF® package insert cAMP HiRange. Retrieved from [Link]

-

Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

-

Assay Guidance Manual [Internet]. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

- Guo, D., et al. (2018). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Scientific Reports, 8(1), 1-13.

-

Assay Guidance Manual [Internet]. (n.d.). Table 1. [Comparison of popular cAMP assay technologies]. National Center for Biotechnology Information. Retrieved from [Link]

-

Biocompare. (n.d.). Buy cAMP assay kits Read Reviews. Retrieved from [Link]

- Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2000). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry, 43(13), 2534-2545.

-

Aviscera Bioscience. (n.d.). cAMP ELISA KIT. Retrieved from [Link]

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Current topics in medicinal chemistry, 11(11), 1384-1407.

- Seamon, K. B., Padgett, W., & Daly, J. W. (1983). FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS. Journal of medicinal chemistry, 26(4), 436-439.

- Zhang, L., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Journal of visualized experiments : JoVE, (145), e59239.

- Baker, J. G. (2010). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British journal of pharmacology, 161(6), 1267-1279.

- Jacobson, K. A., Ukena, D., Kirk, K. L., & Daly, J. W. (1986). 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors. Journal of medicinal chemistry, 29(11), 2134-2139.

- Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1986). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. Journal of medicinal chemistry, 29(8), 1520-1524.

- Kumar, R., et al. (2014). Novel 8-(p-substituted-phenyl/benzyl)xanthines with selectivity for the A2A adenosine receptor possess bronchospasmolytic activity. European journal of medicinal chemistry, 76, 258-268.

- van der Klein, P. A., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.

-

Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Retrieved from [Link]

-

ResearchGate. (2018, September 30). How to calculate standard and sample concentration on competitive ELISA? [Forum post]. Retrieved from [Link]

- Marti, L., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of biomolecular screening, 20(10), 1264-1271.

-

Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

-

Boster Biological Technology. (2024, June 14). How to Generate an ELISA Standard Curve. Retrieved from [Link]

- Comeo, E., et al. (2020). Pharmacological characterisation of novel adenosine A3 receptor antagonists. Scientific reports, 10(1), 1-14.

-

Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

- van der Klein, P. A., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.

- Antonioli, L., et al. (2019). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in pharmacology, 10, 1201.

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 8-(p-substituted-phenyl/benzyl)xanthines with selectivity for the A2A adenosine receptor possess bronchospasmolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. aviscerabioscience.com [aviscerabioscience.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 16. revvity.com [revvity.com]

- 17. selectscience.net [selectscience.net]

- 18. ELISA Data Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. bosterbio.com [bosterbio.com]

Thermodynamic Profiling of 8-Phenylxanthine: Mechanisms of Adenosine Receptor Antagonism

Executive Summary

8-Phenylxanthine (8-PX) represents a foundational scaffold in the design of adenosine receptor antagonists. While historically characterized by equilibrium dissociation constants (

This guide details the thermodynamic parameters (

The Thermodynamic Signature

The binding affinity (

Where:

- (Enthalpy): Reflects specific bond formation (H-bonds, van der Waals).

- (Entropy): Reflects solvent reorganization and conformational degrees of freedom.

Quantitative Parameters for Xanthine Antagonists

The following data summarizes the thermodynamic profile of 8-phenylxanthine derivatives binding to A

| Parameter | Value Range (A | Physical Interpretation |

| -40 to -55 kJ/mol | High affinity binding (nM range). | |

| -20 to -40 kJ/mol | Enthalpy Driven. Indicates strong specific interactions (H-bonds with Asn residues). | |

| +10 to +30 kJ/mol | Favorable Entropy. Hydrophobic effect from the 8-phenyl ring displacing water. | |

| Negligible heat capacity change in the temperature range 0–35°C. |

Critical Insight: Unlike adenosine agonists, which are almost entirely entropy-driven (

,), 8-PX relies heavily on enthalpy . However, the addition of the 8-phenyl group specifically boosts the entropic component compared to theophylline, due to the desolvation of the hydrophobic pocket.

Mechanistic Basis of Binding

To rationalize the thermodynamic numbers, we must look at the structural biology of the ligand-receptor complex.

Enthalpic Contributors ( )

The negative enthalpy is the "lock and key" component.

-

N7-H Interaction: The protonated N7 of the xanthine core forms a critical hydrogen bond with Asn253 (in A

) or Asn254 (in A -

-Stacking: The xanthine core engages in

Entropic Contributors ( )

The positive entropy is the "grease" of the interaction.

-

The "Classic" Hydrophobic Effect: The 8-phenyl ring is highly lipophilic. In solution, it forces water molecules into an ordered "ice-like" cage (low entropy). Upon binding, the phenyl ring enters a hydrophobic sub-pocket, releasing these water molecules back into the bulk solvent. This disordering of water is the primary driver of the favorable entropy term.

Thermodynamic Cycle Visualization

The following diagram illustrates the solvation/desolvation cycle that dictates the net free energy.

Figure 1: Thermodynamic cycle of 8-PX binding. The release of ordered water molecules (yellow path) drives entropy, while specific bonding (red path) drives enthalpy.

Experimental Protocols

Two primary methods exist for determining these parameters: Isothermal Titration Calorimetry (ITC) and van't Hoff Analysis via radioligand binding. While ITC is the gold standard for soluble proteins, van't Hoff analysis is frequently preferred for membrane-bound GPCRs due to reagent costs and solubility limits.

Protocol: van't Hoff Analysis of 8-PX Binding

Objective: Determine

Step 1: Membrane Preparation

-

Isolate membranes from HEK293 cells stably expressing human A

or A -

Resuspend in Tris-HCl buffer (50 mM, pH 7.4). Crucial: Avoid buffers with high ionization enthalpy (like Tris) if possible, or correct for it. Phosphate buffer is often preferred for thermodynamic studies to minimize buffer ionization heat artifacts.

Step 2: Saturation Binding Assay (Multi-Temperature)

-

Prepare 8-10 concentrations of radioligand (e.g.,

-8-PX or a competitor like -

Incubate samples at four distinct temperatures (e.g., 4°C, 15°C, 25°C, 35°C).

-

Equilibration Time:

-

4°C: 4–6 hours (slower kinetics).

-

25°C: 2 hours.

-

35°C: 1 hour.

-

Self-Validation: Verify equilibrium is reached at each temperature before harvesting.

-

Step 3: Data Acquisition

-

Terminate reaction by rapid filtration over GF/B filters.

-

Count radioactivity to determine

at each temperature via Scatchard or non-linear regression analysis.

Step 4: Analytical Workflow (The van't Hoff Plot)

Plot

-

Slope:

[2] -

Y-Intercept:

(Note: Since

Figure 2: Workflow for van't Hoff analysis. Temperature control and equilibrium verification are critical control points.

Implications for Drug Design: Enthalpic Efficiency

In the development of next-generation adenosine antagonists, 8-PX serves as a lesson in Enthalpic Efficiency (EE) .

-

Selectivity: Enthalpy-driven binders (high specific H-bonds) are often more selective than entropy-driven binders (hydrophobic blobs). 8-PX is relatively non-selective because it relies heavily on the conserved xanthine core (enthalpy) and a simple phenyl ring (entropy).

-

Optimization Strategy: To improve 8-PX, medicinal chemists add substituents to the phenyl ring (e.g., p-sulfophenyl).

-

Goal: Increase

by creating new electrostatic interactions. -

Result: Often leads to "Enthalpy-Entropy Compensation" (a gain in enthalpy is offset by a loss in entropy due to restricted rotation), resulting in little net gain in

.

-

-

Residence Time: High enthalpic barriers often correlate with slower dissociation rates (

), leading to longer residence times and prolonged in vivo efficacy.

References

-

Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art.[3] Physiological Reviews.[3] [Link]

-

Borea, P. A., et al. (1996). Binding thermodynamics of adenosine A2a receptor ligands. Molecular Pharmacology. [Link]

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. [Link]

-

Dalpiaz, A., et al. (1998). Thermodynamic analysis of the binding of xanthine derivatives to the A1 adenosine receptor. European Journal of Pharmacology.[4] [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Sources

- 1. Analysis of Variable Temperature ITC experiments: Temperature dependence of DH, Van't Hoff's and Eyring's Plots - AFFINImeter's Blog [blog.affinimeter.com]

- 2. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Adenosine Receptors: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic Analysis in Drug–Receptor Binding: The A3 Adenosine Receptor [ouci.dntb.gov.ua]

Methodological & Application

Preparation of 8-Phenylxanthine Stock Solutions in DMSO: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of 8-phenylxanthine stock solutions in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document outlines the critical steps and underlying scientific principles necessary to ensure the accuracy, reproducibility, and stability of these solutions for use in a variety of experimental settings. Emphasis is placed on best practices for achieving desired concentrations, minimizing degradation, and ensuring operator safety.

Introduction: The Importance of Proper Stock Solution Preparation

8-Phenylxanthine, a substituted xanthine derivative, is a molecule of significant interest in pharmacological research, particularly in studies involving adenosine receptors. The accuracy and reliability of experimental data derived from in vitro and in vivo studies are fundamentally dependent on the precise and consistent preparation of test compound solutions. As a potent and versatile solvent, DMSO is commonly employed for the dissolution of hydrophobic compounds like 8-phenylxanthine. However, improper handling can lead to issues such as incomplete dissolution, precipitation, degradation, and inaccurate concentration, all of which can compromise experimental outcomes.

This application note serves as a practical, experience-driven guide to navigate the nuances of preparing 8-phenylxanthine stock solutions in DMSO. We will delve into the rationale behind each step, from initial solubility determination to long-term storage, providing a framework for generating high-quality, reliable stock solutions.

Physicochemical Properties of 8-Phenylxanthine

A thorough understanding of the physicochemical properties of 8-phenylxanthine is paramount for its effective handling and the preparation of accurate solutions.

| Property | Value | Source |

| Chemical Name | 8-phenyl-3,7-dihydropurine-2,6-dione | PubChem[1] |

| CAS Number | 2879-14-3 | PubChem[1] |

| Molecular Formula | C₁₁H₈N₄O₂ | PubChem[1] |

| Molecular Weight | 228.21 g/mol | PubChem[1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility in DMSO | Not explicitly documented; empirical determination recommended | Inferred |

A Note on Analogs: It is crucial to distinguish 8-phenylxanthine from its commonly used derivative, 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine; CAS 961-45-5).[2][3][4][5][6][7] The latter has a higher molecular weight (256.26 g/mol ) due to the presence of two methyl groups.[2][3][4][6] Always verify the CAS number and molecular weight of the compound in use.

Essential Materials and Equipment

-

8-Phenylxanthine (solid, high purity)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Water bath or heat block (optional, for gentle warming)

-

Calibrated pipettes

-

Amber glass vials or polypropylene tubes with secure caps

-

Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checks and explanations to ensure the integrity of the resulting stock solution.

Workflow Overview

Caption: Workflow for preparing 8-phenylxanthine stock solutions.

Determining Approximate Solubility (Recommended)

-

Initial Test: Weigh approximately 1-2 mg of 8-phenylxanthine into a small vial.

-

Solvent Addition: Add a small, known volume of DMSO (e.g., 100 µL).

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect for complete dissolution. If the solid has dissolved, the solubility is at least 10-20 mg/mL.

-

Titration (if necessary): If the solid has not fully dissolved, add additional known volumes of DMSO incrementally, vortexing after each addition, until complete dissolution is achieved. Record the total volume of DMSO used to calculate the approximate solubility.

Preparation of a 10 mM Stock Solution (Example)

A 10 mM stock solution is a common starting concentration for many applications.

-

Calculation:

-

Molecular Weight (MW) of 8-phenylxanthine = 228.21 g/mol

-

To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 228.21 g/mol = 0.0022821 g = 2.28 mg

-

Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh 2.28 mg of 8-phenylxanthine.

-

-

Weighing:

-

Tare a clean, dry vial on the analytical balance.

-

Carefully weigh out 2.28 mg of 8-phenylxanthine into the vial. Expert Tip: It is often easier and more accurate to weigh a slightly larger mass (e.g., 5.70 mg) and adjust the volume of DMSO accordingly (in this case, to 2.5 mL) to minimize weighing errors.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the vial containing the weighed 8-phenylxanthine.

-

Securely cap the vial and vortex vigorously for 2-5 minutes.

-

Visually confirm that all solid material has dissolved. If necessary, gentle warming in a water bath (30-40°C) can aid dissolution. Avoid excessive heat, as it may degrade the compound.

-

Aliquoting and Storage

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber vials or polypropylene tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. The stability of compounds in DMSO is highly variable, but lower temperatures generally prolong shelf-life. A study on a large compound library found that 85% of compounds were stable in a DMSO/water mixture for 2 years at 4°C, suggesting that storage at sub-zero temperatures in anhydrous DMSO should provide good stability for 8-phenylxanthine.

Quality Control and Best Practices

-

Solvent Quality: Always use anhydrous DMSO of high purity. DMSO is hygroscopic and will readily absorb water from the atmosphere, which can affect the solubility and stability of the compound.

-

Fresh Solutions: For highly sensitive assays, it is recommended to use freshly prepared solutions or to perform a freeze-thaw cycle validation.

-

Documentation: Maintain a detailed record of the stock solution preparation, including the date, concentration, lot number of the compound and solvent, and the name of the preparer.

Safety and Handling

Hazard Identification

Caption: Key hazards associated with 8-phenylxanthine and DMSO.

-

DMSO: DMSO is a combustible liquid.[3][5] The primary hazard associated with DMSO is its ability to be readily absorbed through the skin, potentially carrying dissolved substances with it.[2][3][5] It can cause skin and eye irritation.[2]

Personal Protective Equipment (PPE) and Handling

-

Gloves: Always wear nitrile gloves when handling DMSO and 8-phenylxanthine solutions. Change gloves immediately if they become contaminated.

-

Eye Protection: Wear safety glasses or goggles.

-

Lab Coat: A lab coat should be worn to protect from splashes.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The preparation of accurate and stable stock solutions of 8-phenylxanthine in DMSO is a foundational requirement for reliable and reproducible research. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can mitigate common sources of error and ensure the integrity of their experimental reagents. Adherence to these guidelines for solubility determination, preparation, storage, and safety will contribute to the generation of high-quality scientific data.

References

-

PubChem. (n.d.). 8-Phenylxanthine. National Center for Biotechnology Information. Retrieved from [Link]

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Phenyltheophylline. Retrieved from [Link]

-

ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?. Retrieved from [Link]

-

IndiaMART. (n.d.). 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. Retrieved from [Link]

-

Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

-

ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?. Retrieved from [Link]

Sources

- 1. Dimethyl Sulfoxide (DMSO) MSDS - 20-139 - Merck [merckmillipore.com]

- 2. greenfield.com [greenfield.com]

- 3. westliberty.edu [westliberty.edu]

- 4. carlroth.com [carlroth.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. 1,3-Dimethyl-8-phenylxanthine | CAS 961-45-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Assessing the Compatibility and Use of 8-Phenylxanthine in Mammalian Cell Culture

Introduction: The Role of 8-Phenylxanthine in Cellular Research

8-Phenylxanthine and its derivatives, such as 8-phenyltheophylline (8-PT), are synthetic compounds belonging to the xanthine family.[1] In cellular and pharmacological research, they are primarily utilized as potent and selective antagonists of adenosine receptors.[1][2] Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3] These receptors are critical in various signaling pathways, influencing intracellular cyclic AMP (cAMP) levels, calcium mobilization, and protein kinase activity.[4][5]

By competitively blocking these receptors, 8-phenylxanthine derivatives allow researchers to investigate the downstream consequences of adenosine signaling in a controlled in vitro environment.[6] This makes them invaluable tools for studying inflammation, neurotransmission, cardiac function, and cancer biology.[7][8] However, the successful application of these compounds in cell-based assays is critically dependent on their compatibility with the complex environment of cell culture media. This document provides a comprehensive guide to understanding and validating this compatibility.

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine receptors are coupled to different G-proteins, leading to distinct cellular responses upon activation:

-

A1 and A3 Receptors: Typically couple to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[4][5] They can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[4]

-

A2A and A2B Receptors: Couple to stimulatory G-proteins (Gαs), which activate adenylyl cyclase, causing an increase in intracellular cAMP.[4][5][9]

8-Phenylxanthine acts by occupying the adenosine binding site on these receptors without activating them, thereby preventing the endogenous ligand, adenosine, from exerting its effects. The specific derivative used can confer selectivity for certain receptor subtypes.[6][10]

Figure 1. Simplified diagram of adenosine receptor signaling pathways and the inhibitory action of 8-phenylxanthine.

Physicochemical Properties & Media Components

Solubility and Stability of 8-Phenylxanthine

A primary consideration for media compatibility is the solubility of the compound. 8-Phenylxanthine derivatives are typically crystalline powders with poor solubility in aqueous solutions like cell culture media.[11] They are, however, moderately soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, or in aqueous bases.[12][13][14]

-

Causality: The hydrophobic phenyl group and the rigid xanthine core limit hydrogen bonding with water, leading to low aqueous solubility.

-

Best Practice: For cell culture applications, a concentrated stock solution should be prepared in a cell-culture grade solvent, typically DMSO. This stock is then diluted to the final working concentration in the culture medium. It is crucial to ensure the final solvent concentration is non-toxic to the cells (generally ≤ 0.5% v/v for DMSO).

Overview of Common Cell Culture Media

Basal cell culture media are complex, aqueous solutions of nutrients required for cell growth.[15][16] While formulations vary, they share core components.[17][18] Understanding these components is key to anticipating potential interactions. The two most common media types are DMEM and RPMI-1640.[16]

| Component Group | Representative Examples | Function in Media | Potential Interaction with 8-Phenylxanthine |

| Inorganic Salts | NaCl, KCl, CaCl₂, NaHCO₃ | Maintain osmotic balance, provide essential ions.[15][18] | Generally low. High salt concentrations can, in some cases, affect the binding affinity of charged xanthine derivatives to their receptors.[19] |

| Amino Acids | L-Glutamine, Essential & Non-Essential Amino Acids | Building blocks for protein synthesis.[15][20] | Unlikely. No direct chemical interaction is expected. |

| Vitamins | B-complex vitamins, Choline | Co-factors for enzymatic reactions.[15][20] | Unlikely. No direct chemical interaction is expected. |

| Carbon Source | D-Glucose | Primary energy source for cellular metabolism.[17] | Unlikely. No direct chemical interaction is expected. |

| Buffer System | Sodium Bicarbonate (NaHCO₃), HEPES | Maintain physiological pH (typically 7.2-7.4) in a CO₂ environment.[17][21] | The pH of the media is critical. Significant deviations could alter the charge state and solubility of the compound. |

| Supplements | Fetal Bovine Serum (FBS) | Provides a complex mixture of growth factors, hormones, and proteins.[15] | High potential for interaction. Proteins in serum (e.g., albumin) can bind to hydrophobic compounds, reducing the bioavailable concentration of 8-phenylxanthine.[22] |

Table 1. Core components of typical cell culture media and their potential for interaction with 8-phenylxanthine.

Experimental Workflow for Compatibility Assessment

A systematic approach is required to confirm both chemical and biological compatibility. Chemical compatibility ensures the compound remains dissolved and stable, while biological compatibility ensures it does not exert unintended cytotoxic effects at the desired working concentration.

Sources

- 1. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]

- 2. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]